t-Butyl beta-chloropropionylcarbamate

Description

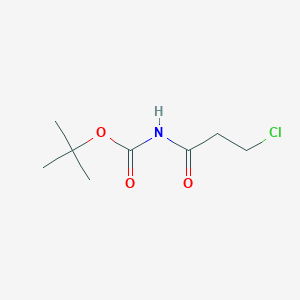

t-Butyl beta-chloropropionylcarbamate is a carbamate derivative characterized by a tert-butyl group and a beta-chlorinated propionyl moiety. Carbamates are widely used as protective groups in peptide synthesis or as enzyme inhibitors due to their stability and reactivity . The beta-chloro substituent likely enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, though detailed studies on its specific properties remain sparse.

Properties

CAS No. |

120158-04-5 |

|---|---|

Molecular Formula |

C8H14ClNO3 |

Molecular Weight |

207.65 g/mol |

IUPAC Name |

tert-butyl N-(3-chloropropanoyl)carbamate |

InChI |

InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)10-6(11)4-5-9/h4-5H2,1-3H3,(H,10,11,12) |

InChI Key |

QGCMSTMUCHUCCM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(=O)CCCl |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)CCCl |

Synonyms |

Carbamic acid, (3-chloro-1-oxopropyl)-, 1,1-dimethylethyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares t-Butyl beta-chloropropionylcarbamate with related compounds in terms of synthesis, structural features, and applications:

Key Observations:

Safety Considerations : Unlike t-Butyl Alcohol, which is deemed safe in cosmetics , the carbamate derivatives’ safety profiles are less defined. The chloro substituent could introduce toxicity concerns, necessitating separate evaluations.

Research Findings and Gaps

- Synthetic Challenges : highlights the use of TMEDA and n-BuLi for lithiation in carbamate synthesis, but chlorinated analogs may require harsher conditions or inert atmospheres to prevent decomposition .

- Safety Data : The absence of explicit toxicity data for this compound contrasts with the rigorous safety assessment of t-Butyl Alcohol . This gap underscores the need for targeted studies on chlorinated carbamates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.